Methyl(3-methylhexyl)amine is an organic compound classified as a secondary amine. It consists of a methyl group attached to a nitrogen atom, which is also connected to a branched hydrocarbon chain derived from 3-methylhexane. This compound is of interest in various scientific applications due to its unique structural and chemical properties.
The compound can be synthesized through various chemical reactions involving amine derivatives and hydrocarbons. Its structure allows for potential applications in pharmaceuticals, agrochemicals, and as a building block in organic synthesis.
Methyl(3-methylhexyl)amine is categorized under aliphatic amines, which are characterized by their straight or branched carbon chains attached to nitrogen. This classification influences its reactivity and physical properties.
The synthesis of methyl(3-methylhexyl)amine can be achieved through several methods, including reductive amination and alkylation reactions.
Methyl(3-methylhexyl)amine has the following molecular structure:
Methyl(3-methylhexyl)amine can participate in various chemical reactions typical for secondary amines:
For example, the N-alkylation reaction can be represented as follows:
where is a leaving group such as bromine or iodine.
The mechanism of action for methyl(3-methylhexyl)amine primarily involves its role as a nucleophile in various organic reactions. The lone pair on the nitrogen atom allows it to attack electrophiles, facilitating the formation of new bonds.
Methyl(3-methylhexyl)amine has potential applications in:
The industrial synthesis of branched-chain aliphatic amines like Methyl(3-methylhexyl)amine emerged from mid-20th-century advancements in catalytic amination. Key patents such as EP1289925B1 detailed processes where alkenes (e.g., 3-methylhexene) reacted with ammonia and methylamines under high-pressure conditions (5–30 MPa) using heterogeneous catalysts like zeolites or alumina-supported metals. This method aimed to selectively produce secondary amines while minimizing tertiary amine byproducts [1]. Parallel innovations, exemplified by US3287411A, employed hydrochlorination of 3-methylhexanol followed by reaction with methylamine, yielding target amines through nucleophilic substitution. These routes addressed challenges in controlling branching effects on reactivity—notably, the steric hindrance from the 3-methyl group reduced reaction rates by ~40% compared to linear isomers, necessitating optimized temperature/pressure profiles [4].
Table 1: Industrial Synthesis Methods for Branched Aliphatic Amines
Method | Conditions | Catalyst/Reagent | Selectivity for Secondary Amines |
---|---|---|---|
Catalytic Amination | 150–250°C, 20–30 MPa | Zeolite β, Pd/Al₂O₃ | 60–75% |
Halogenation-Ammonolysis | 50–80°C (hydrochlorination), 100–150°C (amination) | HCl, then CH₃NH₂ | 80–90% |
Reductive Amination | 80–120°C, 5–10 MPa H₂ | Raney Ni | 70–85% |
The systematic naming of Methyl(3-methylhexyl)amine reflects the progression from ad hoc terminology to standardized IUPAC rules. Early industrial documents often used non-systematic names like "Methyl isoheptylamine," obscuring the precise branching position. IUPAC guidelines resolved this by mandating:
Critical for isomer differentiation, this naming distinguishes Methyl(3-methylhexyl)amine from constitutional isomers like Methyl(4-methylhexyl)amine or Methyl(2-ethylpentyl)amine. The 3-methyl group introduces a chiral center, necessitating R/S descriptors for enantiopure forms—though early patents rarely specified stereochemistry [3] [5].
Table 2: Nomenclature Evolution for C₈H₁₉N
Era | Common Name | Systematic Name | Isomeric Clarity |
---|---|---|---|
Pre-1960s | Methyl isoheptylamine | Not standardized | Low (ambiguous branching) |
Post-IUPAC | N/A | N-Methyl(3-methylhexan-1-amine) | High (locants define branch position) |
Initially explored as a nasal decongestant in the 1960s–1970s, Methyl(3-methylhexyl)amine mirrored the structural features of phenylephrine and pseudoephedrine—sympathomimetics targeting α-adrenergic receptors. However, clinical studies revealed that branching in the alkyl chain reduced bioavailability by ~50% compared to pseudoephedrine’s linear analog, due to enhanced first-pass metabolism [2]. This inefficiency, coupled with the rise of regulatory restrictions on precursors (e.g., the Combat Methamphetamine Epidemic Act limiting pseudoephedrine), halted pharmaceutical development [6].
Concurrently, pseudoephedrine’s clinical superiority was cemented by studies proving its efficacy over phenylephrine. In allergen-challenge trials, pseudoephedrine (60 mg) significantly reduced nasal resistance (p < 0.01), while phenylephrine (12 mg) showed no difference from placebo [8]. This relegated Methyl(3-methylhexyl)amine to niche research applications, such as:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9